molecular formula C8H15NO2 B7520328 N-Isopropyltetrahydrofuran-2-carboxamide

N-Isopropyltetrahydrofuran-2-carboxamide

Cat. No.: B7520328
M. Wt: 157.21 g/mol
InChI Key: APWSZPFCMZELMY-UHFFFAOYSA-N
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Description

N-Isopropyltetrahydrofuran-2-carboxamide is a carboxamide derivative characterized by a tetrahydrofuran ring substituted with an isopropyl group and a carboxamide functional group.

Properties

IUPAC Name

N-propan-2-yloxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-8(10)7-4-3-5-11-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWSZPFCMZELMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on carboxamide derivatives with analogous functional groups or structural motifs. Key compounds include:

N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide

  • Structural Differences : Contains an indazole core instead of a tetrahydrofuran ring. The indazole moiety enhances aromatic interactions and metabolic stability compared to the saturated tetrahydrofuran system in N-Isopropyltetrahydrofuran-2-carboxamide.

N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide

  • Key Contrasts : Features a cyclohexylmethyl substituent, which increases lipophilicity and membrane permeability relative to the isopropyl group in this compound.
  • Research Findings: Demonstrated enhanced binding affinity to cannabinoid receptors in preclinical studies, likely due to the hydrophobic cyclohexyl group .

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide

  • Divergence : Substitutes the tetrahydrofuran ring with an indole system and introduces a fluorobenzyl group. The fluorine atom improves metabolic resistance and target selectivity.
  • Data: Exhibits 10-fold higher potency in enzyme inhibition assays compared to non-fluorinated analogs, highlighting the impact of halogenation .

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